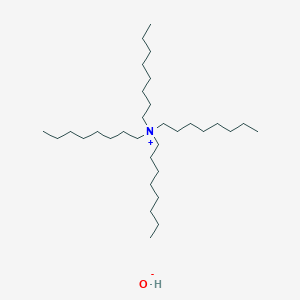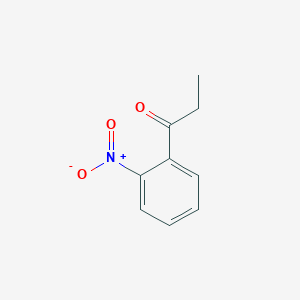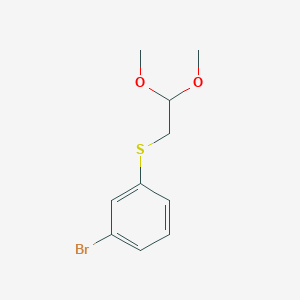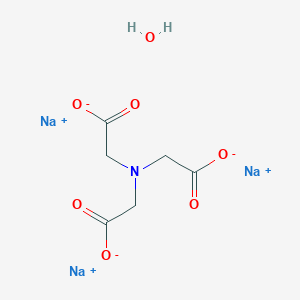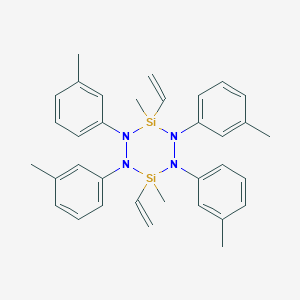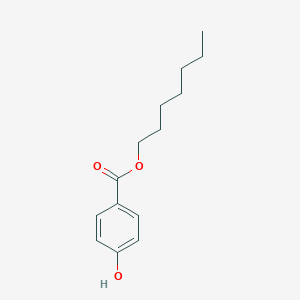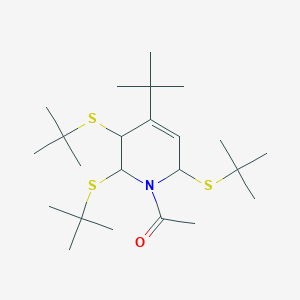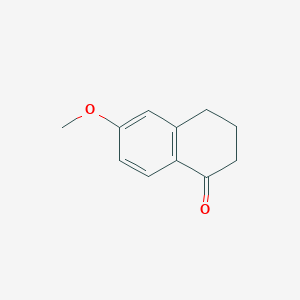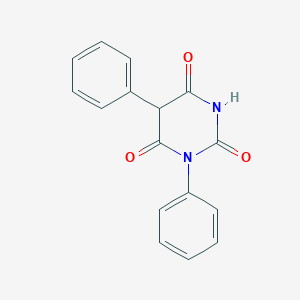
1,5-Diphenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenylbarbituric acid, also known as barbital, is a chemical compound that belongs to the class of barbiturates. It was first synthesized in 1902 by German chemist Emil Fischer. Barbiturates are a group of drugs that act as central nervous system (CNS) depressants and have been used as sedatives, hypnotics, and anticonvulsants. This compound is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 1,5-Diphenylbarbituric acid involves its binding to the GABA-A receptor in the CNS. This results in the enhancement of the inhibitory effects of GABA, which leads to the suppression of neuronal activity and the induction of sedation and hypnosis. The exact mechanism of action of barbiturates is still not fully understood, but it is believed to involve their interaction with multiple sites on the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include sedation, hypnosis, and anticonvulsant activity. It has also been shown to have analgesic and anxiolytic effects. However, the use of barbiturates has been associated with a number of adverse effects, including respiratory depression, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Diphenylbarbituric acid has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It also has a well-established mechanism of action and pharmacological profile, which makes it a useful model compound for studying the effects of barbiturates. However, the use of barbiturates in lab experiments is limited by their potential for toxicity and adverse effects, as well as their potential for abuse and addiction.
Orientations Futures
There are several future directions for research on 1,5-Diphenylbarbituric acid and other barbiturates. One area of research is the development of new barbiturate derivatives with improved pharmacological properties, such as increased selectivity, efficacy, and safety. Another area of research is the identification of new targets for barbiturate action, which could lead to the development of new therapeutic applications. Additionally, research on the neurobiology of barbiturates could provide insights into the mechanisms of CNS depression and the development of tolerance and dependence.
Méthodes De Synthèse
The synthesis of 1,5-Diphenylbarbituric acid involves the reaction of urea, malonic acid, and benzaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature, pH, and reaction time.
Applications De Recherche Scientifique
1,5-Diphenylbarbituric acid has been widely used in scientific research as a model compound for studying the mechanism of action of barbiturates. It has been used in studies of the CNS depressant effects of barbiturates, as well as their interactions with other drugs. It has also been used in studies of the structure-activity relationship of barbiturates, which has led to the development of new barbiturate derivatives with improved pharmacological properties.
Propriétés
Numéro CAS |
19011-66-6 |
|---|---|
Formule moléculaire |
C16H12N2O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
1,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h1-10,13H,(H,17,19,21) |
Clé InChI |
WMRDYTQKCWQUCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



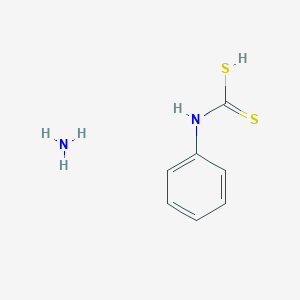
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)

